1-Allyl-3-(4-carbamoylphenyl)thiourea
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(prop-2-enylcarbamothioylamino)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-2-7-13-11(16)14-9-5-3-8(4-6-9)10(12)15/h2-6H,1,7H2,(H2,12,15)(H2,13,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLVFTJMEHTVGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NC1=CC=C(C=C1)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Derivatization Strategies for 1 Allyl 3 4 Carbamoylphenyl Thiourea
Established and Emerging Synthetic Routes for 1-Allyl-3-(4-carbamoylphenyl)thiourea
The synthesis of this compound can be achieved through several established methods, primarily involving the formation of the thiourea (B124793) linkage by reacting an amine with a thiocyanate (B1210189) derivative.
One of the most common and straightforward methods is the reaction of 4-aminobenzamide (B1265587) with allyl isothiocyanate. This reaction is typically carried out in a suitable organic solvent such as acetone, ethanol, or tetrahydrofuran (B95107) (THF) under reflux conditions. The nucleophilic amine group of 4-aminobenzamide attacks the electrophilic carbon atom of the isothiocyanate group of allyl isothiocyanate, leading to the formation of the desired thiourea derivative.
Another established route is a modification of the Schotten-Baumann reaction. unair.ac.id This involves the reaction of allylthiourea (B1665245) with 4-carbamoylbenzoyl chloride. unair.ac.id The reaction is typically performed in the presence of a base, such as triethylamine, in an inert solvent like THF. unair.ac.id The base neutralizes the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.
A one-pot synthesis approach has also been developed for similar phenylthiourea (B91264) derivatives, which can be adapted for the target molecule. This method involves the reaction of an aniline (B41778) derivative (in this case, 4-aminobenzamide) with ammonium (B1175870) thiocyanate in the presence of a mineral acid like hydrochloric acid. The reaction is heated to facilitate the in-situ formation of the corresponding isothiocyanate, which then reacts with the amine to yield the thiourea.
Emerging synthetic routes are exploring more efficient and environmentally friendly conditions. Mechanochemical synthesis, for instance, involves the grinding of solid reactants, often with a liquid assistant, to initiate a chemical reaction. This solvent-free or low-solvent approach can lead to higher yields and shorter reaction times for the synthesis of thiourea derivatives.
| Synthetic Route | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages |
| Isothiocyanate Addition | 4-Aminobenzamide, Allyl isothiocyanate | Organic solvent (e.g., Acetone, Ethanol, THF), Reflux | High yield, Readily available starting materials | Use of volatile and potentially hazardous solvents |
| Modified Schotten-Baumann | Allylthiourea, 4-Carbamoylbenzoyl chloride | Base (e.g., Triethylamine), Inert solvent (e.g., THF) | Good for acylthiourea derivatives | Requires preparation of the acid chloride |
| One-Pot Synthesis | 4-Aminobenzamide, Ammonium thiocyanate | Hydrochloric acid, Heat | Fewer synthetic steps, Cost-effective | May require careful control of reaction conditions |
| Mechanochemical Synthesis | 4-Aminobenzamide, Allyl isothiocyanate | Ball milling, Liquid-assisted grinding | Solvent-free or low-solvent, High efficiency | Requires specialized equipment |
Exploration of Novel Synthetic Pathways for Thiourea Functionalization
The functionalization of the this compound scaffold can lead to the development of new derivatives with tailored properties. Novel synthetic pathways focus on modifying the core structure, particularly at the thiourea moiety and the allyl group.
One promising strategy is the synthesis of N-acyl thiourea derivatives. nih.gov This can be achieved by reacting this compound with an acid chloride in the presence of a base. This functionalization introduces a carbonyl group, which can further serve as a handle for subsequent modifications or can influence the electronic and steric properties of the molecule. The general synthesis of N-acyl thioureas involves the condensation of an acid chloride with ammonium thiocyanate to form an isothiocyanate intermediate, which then reacts with an amine. nih.gov
Another innovative approach involves the intramolecular cyclization of the N-allyl group. Halocyclization of N-allyl thiourea derivatives using reagents like copper(II) halides can lead to the formation of thiazoline (B8809763) rings. researchgate.net This transformation converts the linear thiourea into a heterocyclic system, significantly altering its three-dimensional structure and potential biological activity.
Furthermore, the thiourea group itself can act as a versatile intermediate for the synthesis of other heterocyclic compounds. For instance, thiourea derivatives can be used as precursors for the synthesis of 1,3-thiazole and pyrimidine (B1678525) moieties through condensation reactions with appropriate reagents. researchgate.net
Strategies for Analog Design and Systematic Structural Modification of this compound
The systematic structural modification of this compound allows for the exploration of structure-activity relationships (SAR). nih.govmdpi.com Analog design can be approached by modifying three key regions of the molecule: the allyl group, the phenyl ring, and the thiourea linker.
Modification of the Allyl Group: The allyl group can be replaced with other alkyl or aryl substituents to investigate the impact of steric bulk and electronics at this position. For example, replacing the allyl group with a simple methyl group would create 1-(4-carbamoylphenyl)-3-methylthiourea. Alternatively, introducing more complex cyclic or heterocyclic moieties could be explored.
Modification of the Phenyl Ring: The 4-carbamoylphenyl group offers multiple avenues for modification. The position and nature of the substituent on the phenyl ring can be varied. For instance, analogs with the carbamoyl (B1232498) group at the meta or ortho position could be synthesized. Furthermore, the carbamoyl group could be replaced with other functional groups such as nitro, halogen, or alkoxy groups to modulate the electronic properties of the aromatic ring. The synthesis of various substituted phenylthiourea derivatives has been widely reported and can serve as a guide for these modifications. ijcrt.org
Modification of the Thiourea Linker: While the thiourea core is central to the compound's identity, its hydrogen-bonding capabilities can be altered by N-alkylation or N-acylation, as discussed in the previous section. Additionally, the sulfur atom can be replaced with an oxygen atom to yield the corresponding urea (B33335) analog, allowing for a direct comparison of the effect of the chalcogen atom.
A systematic approach to analog design would involve creating a library of compounds with variations in these three regions and evaluating their properties.
| Modification Site | Example Modification | Rationale |
| Allyl Group | Replacement with methyl, ethyl, or benzyl (B1604629) groups | Investigate the role of steric bulk and hydrophobicity. |
| Phenyl Ring | Isomeric substitution (ortho, meta) of the carbamoyl group | Evaluate the importance of substituent position. |
| Replacement of the carbamoyl group with other substituents (e.g., -NO2, -Cl, -OCH3) | Modulate electronic properties (electron-donating vs. electron-withdrawing). | |
| Thiourea Linker | N-acylation or N-alkylation | Alter hydrogen-bonding capacity and steric hindrance. |
| Replacement of sulfur with oxygen (urea analog) | Assess the significance of the sulfur atom. |
Sustainable and Green Chemistry Approaches in Thiourea Synthesis Research
The principles of green chemistry are increasingly being applied to the synthesis of thiourea derivatives to minimize environmental impact and improve safety.
A key strategy is the use of environmentally benign solvents. Water has been successfully employed as a solvent for the synthesis of some thiourea derivatives, offering a non-toxic and non-flammable alternative to traditional organic solvents. Another promising approach is the use of deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors. rsc.org These solvents can be biodegradable and have low toxicity. For example, a choline (B1196258) chloride/tin(II) chloride system has been used as both a catalyst and a reaction medium for the synthesis of thioureas. rsc.org
Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. The synthesis of phenylthiourea derivatives has been successfully achieved using microwave irradiation, often leading to higher yields in a fraction of the time required for conventional heating. ijcrt.org
Solvent-free reaction conditions, such as the mechanochemical synthesis mentioned earlier, represent an ideal green chemistry approach by eliminating the need for solvents altogether.
Finally, the development of one-pot syntheses contributes to the greenness of a process by reducing the number of work-up and purification steps, thereby minimizing waste generation. researchgate.net The use of supported reagents, where a reagent is immobilized on a solid support like silica (B1680970) or alumina, can also facilitate easier product isolation and reagent recycling. researchgate.net
| Green Chemistry Approach | Description | Benefits |
| Use of Green Solvents | Employing water or deep eutectic solvents (DESs) instead of volatile organic compounds. rsc.org | Reduced toxicity, flammability, and environmental pollution. |
| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate reactions. ijcrt.org | Shorter reaction times, lower energy consumption, often higher yields. |
| Mechanochemical Synthesis | Performing reactions by grinding solid reactants together. | Solvent-free, high efficiency, reduced waste. |
| One-Pot Synthesis | Combining multiple reaction steps into a single procedure without isolating intermediates. researchgate.net | Increased efficiency, reduced waste from work-up and purification. |
| Supported Reagents | Immobilizing reagents on solid supports (e.g., silica, alumina). researchgate.net | Simplified product purification, potential for reagent recycling. |
Research Findings on this compound Not Available in Publicly Accessible Scientific Literature
Following a comprehensive search of publicly available scientific literature and databases, detailed information regarding the molecular target identification, binding kinetics, and mechanistic elucidation of the specific compound This compound could not be located. The extensive searches were conducted to gather data for a detailed article structured around the compound's interactions with the Sigma-1 receptor and other potential biological targets.
The investigation sought specific data points related to:
Quantitative in vitro binding assays for Sigma-1 receptor affinity and selectivity.
Studies on the subcellular localization of its interactions with the Sigma-1 receptor.
Kinetic and thermodynamic data of its binding dynamics.
High-throughput screening for alternative biological activities.
Biophysical characterization of its molecular interactions.
Consequently, it is not possible to generate a scientifically accurate article that adheres to the requested detailed outline for this compound, as the necessary foundational research findings are not present in the accessed scientific literature.
Molecular Target Identification, Binding Kinetics, and Mechanistic Elucidation of 1 Allyl 3 4 Carbamoylphenyl Thiourea
Elucidation of Cellular and Subcellular Mechanisms of Action of 1-Allyl-3-(4-carbamoylphenyl)thiourea
Detailed investigations into the cellular and subcellular effects of this compound are necessary to understand its potential therapeutic applications. Based on the activities of structurally related compounds, several potential mechanisms could be hypothesized, though experimental validation is currently lacking for this specific molecule.
There is no specific data available in the scientific literature detailing how this compound modulates intracellular signaling cascades and pathways. Research on other thiourea (B124793) derivatives has shown that they can influence key signaling pathways involved in cell proliferation and survival. For instance, certain N-substituted thiourea derivatives have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial in many cancer types. nih.gov These compounds have been shown to reduce the phosphorylation of EGFR and inhibit the activation of downstream effectors like Erk1/2 and AKT. nih.gov
Additionally, the allyl group, present in this compound, is found in various natural and synthetic compounds with known biological activities. Allyl sulfur compounds, for example, are known to suppress neoplastic cell proliferation by affecting cell cycle progression, specifically by causing a blockage in the G2/M phase, which may be linked to the depression of p34(cdc2) kinase activity. nih.gov
A hypothetical pathway for a related thiourea derivative is presented in the table below, illustrating a potential mechanism that would require experimental verification for this compound.
| Potential Signaling Pathway | Key Proteins | Potential Effect of a Thiourea Derivative |
| EGFR Signaling Pathway | EGFR, Erk1/2, AKT | Inhibition of EGFR tyrosine phosphorylation, leading to decreased activation of Erk1/2 and AKT, resulting in reduced cell proliferation. nih.gov |
| Cell Cycle Regulation | p34(cdc2) kinase | Depression of kinase activity, leading to a G2/M phase block in the cell cycle. nih.gov |
The influence of this compound on receptor-mediated biochemical processes has not been documented. Thiourea derivatives have been investigated for their interactions with a variety of receptors. For example, molecular docking studies on a related compound, 1-allyl-3-(4-tertiary-butylbenzoyl) thiourea, predicted its interaction with the COX-2 receptor, suggesting a potential mechanism for its analgesic activity. unair.ac.id
Other studies have explored the role of thiourea derivatives as inhibitors of enzymes like urease. nih.gov The binding of these compounds to the active site of the enzyme can inhibit its activity, which is relevant in the context of infections caused by urease-producing bacteria. nih.gov
The table below summarizes potential receptor interactions based on studies of analogous compounds.
| Receptor/Enzyme Target | Type of Interaction | Potential Biochemical Outcome |
| Cyclooxygenase-2 (COX-2) | Binding to the active site | Inhibition of prostaglandin (B15479496) synthesis, leading to analgesic and anti-inflammatory effects. unair.ac.id |
| Urease | Inhibition | Blockade of urea (B33335) hydrolysis, which can be beneficial in treating certain bacterial infections. nih.gov |
Currently, there is no information regarding the interaction of this compound with endogenous ligand systems or its potential for allosteric modulation. Allosteric modulators are molecules that bind to a receptor at a site distinct from the orthosteric site (the binding site of the endogenous ligand), thereby altering the receptor's affinity for the endogenous ligand. nih.gov This can offer a more nuanced approach to modulating receptor function.
The study of allosteric modulation is a growing field in pharmacology, particularly for G protein-coupled receptors (GPCRs). nih.gov Some small molecules have been shown to act as allosteric modulators of receptors like the GABA-A receptor. nih.gov Whether this compound possesses such properties would require dedicated experimental investigation.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 Allyl 3 4 Carbamoylphenyl Thiourea Analogues
Elucidation of Pharmacophoric Requirements for Target Engagement
A pharmacophore model for the 1-Allyl-3-(4-carbamoylphenyl)thiourea series outlines the essential structural features required for molecular recognition and biological activity. The core structure consists of a central hydrophilic thiourea (B124793) group flanked by two distinct hydrophobic moieties: an allyl group and a substituted phenyl ring. nih.gov The key pharmacophoric features identified for effective target engagement are:
Hydrogen Bond Donors: The two N-H groups of the thiourea core are critical hydrogen bond donors.
Hydrogen Bond Acceptors: The thiocarbonyl (C=S) sulfur atom and the carbonyl (C=O) oxygen of the 4-carbamoyl group serve as primary hydrogen bond acceptor sites.
Aromatic/Hydrophobic Region: The 4-carbamoylphenyl ring provides a platform for aromatic interactions (such as π-π stacking) and serves as a scaffold for substituents that can modulate target affinity and selectivity.
The spatial arrangement of these features is crucial. The thiourea linker provides rotational flexibility, allowing the molecule to adopt a low-energy conformation that optimally presents the pharmacophoric elements to the complementary residues of the biological target.
Impact of Structural Modifications on the Allyl Moiety on Molecular Interactions
The N-allyl group plays a significant role in the molecular interactions of this compound analogues. While seemingly simple, this moiety contributes to the compound's activity in several ways. Structural modifications of this group have been shown to directly impact biological outcomes.
Research on related acylthiourea compounds has indicated that the inclusion of an allyl group can enhance biological effects, such as analgesic activity. unair.ac.id This enhancement is attributed to favorable hydrophobic interactions between the allyl group and nonpolar regions of the receptor's binding site.
Key observations regarding modifications to the allyl group include:
Saturation: Conversion of the allyl group to a propyl group removes the π-system. This can diminish activity if π-interactions are crucial for binding, but may enhance it if the target pocket is better suited for a saturated alkyl chain.
Chain Length: Altering the length of the alkyl chain (e.g., to ethyl or butyl) affects the compound's lipophilicity and its ability to fit within the confines of a specific hydrophobic pocket.
Cyclization: The allyl group's double bond offers a site for chemical reactions like halocyclization, which can be used to synthesize more rigid thiazoline (B8809763) derivatives. researchgate.net This rigidity can lock the molecule into a more bioactive conformation, potentially increasing affinity.
The table below illustrates hypothetical effects of modifying the allyl group on receptor binding affinity.
| R¹ Group Modification | Expected Interaction Type | Predicted Impact on Affinity |
| -CH₂CH=CH₂ (Allyl) | Hydrophobic, potential π-interaction | Baseline |
| -CH₂CH₂CH₃ (Propyl) | Hydrophobic | May decrease if π-interaction is lost |
| -CH₂C≡CH (Propargyl) | Hydrophobic, potential π-interaction | May increase due to linear geometry |
| -Cyclopropylmethyl | Hydrophobic, steric bulk | Dependent on pocket size |
Influence of Substitutions on the 4-Carbamoylphenyl Ring on Target Affinity and Selectivity
The 4-carbamoylphenyl ring is a critical component for determining the affinity and selectivity of these thiourea analogues. The carbamoyl (B1232498) (-CONH₂) group itself is a potent pharmacophoric feature, capable of acting as both a hydrogen bond donor (via -NH₂) and acceptor (via C=O). Its position on the phenyl ring directs its interaction with specific residues in the target protein.
SAR studies on various thiourea derivatives have consistently shown that the nature and position of substituents on the aromatic ring dramatically alter biological activity. nih.gov For the 4-carbamoylphenyl ring:
Electronic Effects: The introduction of electron-withdrawing groups (EWGs) like nitro or halo substituents can increase the acidity of the thiourea N-H protons. biointerfaceresearch.com This enhances their hydrogen-bonding capability, potentially leading to stronger target binding. biointerfaceresearch.com Conversely, electron-donating groups (EDGs) like methoxy (B1213986) or methyl groups may decrease this acidity but can introduce other favorable interactions.
Steric Effects: The size of the substituent influences how the molecule fits into the binding pocket. Bulky groups may cause steric hindrance, reducing affinity, unless they can access an adjacent sub-pocket.
Positional Isomerism: Moving the carbamoyl group from the para (4) position to the meta (3) or ortho (2) position would significantly alter the molecule's geometry and its hydrogen bonding vector, likely leading to a substantial change in activity. Studies on similar compounds have shown that moving a hydroxyl group from a meta to a para position can dramatically reduce inhibitory activity. nih.gov
The following table demonstrates the predicted influence of various substituents on the phenyl ring.
| Substituent (R²) at Position 2 or 3 | Electronic Effect | Potential Interactions | Predicted Impact on Affinity |
| -H | Neutral | Baseline | Baseline |
| -F, -Cl | Electron-Withdrawing, Halogen Bond Donor | Enhanced H-bonding of thiourea NH, potential halogen bonding | Likely Increase |
| -CH₃ | Electron-Donating | Hydrophobic interactions | Dependent on pocket lipophilicity |
| -OCH₃ | Electron-Donating | H-bond acceptor | Dependent on H-bonding partners |
| -OH | Electron-Donating | H-bond donor/acceptor | Potential for strong new H-bonds |
Role of the Thiourea Core in Ligand-Receptor Recognition and Efficacy
The thiourea core [-NH-C(S)-NH-] is the central scaffold of these molecules and is indispensable for their biological activity. Its primary role is to correctly orient the flanking allyl and carbamoylphenyl moieties and to participate directly in crucial binding interactions.
The significance of the thiourea group lies in its unique electronic and structural properties:
Enhanced Hydrogen Bonding: Compared to its oxygen analogue, urea (B33335), the thiourea moiety renders the adjacent N-H protons more acidic. nih.govresearchgate.net This increased acidity leads to the formation of stronger and more directional hydrogen bonds with amino acid residues like aspartate or glutamate (B1630785) in a receptor's active site. researchgate.netresearchgate.net
Dual-Interaction Site: The core acts as a powerful hydrogen-bond donor through its two N-H groups, while the sulfur atom can serve as a hydrogen-bond acceptor. biointerfaceresearch.com This allows the thiourea unit to form a bidentate hydrogen-bonding pattern with a target, significantly increasing binding affinity.
Structural Rigidity and Flexibility: The thiourea linker provides a balance of rigidity and conformational flexibility. It allows the terminal groups to adopt the optimal orientation for binding while maintaining a defined spatial relationship between them.
The interaction between the thiourea functional group and receptor carboxyl groups is a well-recognized mechanism for the biological activity of this class of compounds. researchgate.net
Development of Predictive Quantitative Structure-Activity Relationship (QSAR) Models
To rationalize the SAR data and to guide the design of new, more potent analogues, Quantitative Structure-Activity Relationship (QSAR) models are developed. nih.gov A QSAR study on this compound derivatives aims to create a statistically valid mathematical equation that correlates the biological activity of the compounds with their physicochemical properties or structural descriptors. researchgate.net
The general process for developing a QSAR model for this series would involve:
Data Set Generation: Synthesizing a series of analogues by modifying the allyl and carbamoylphenyl moieties and measuring their biological activity (e.g., IC₅₀ or Kᵢ values).
Descriptor Calculation: For each analogue, a wide range of molecular descriptors are calculated using computational software. These descriptors quantify various properties:
Hydrophobicity: ClogP
Electronic Properties: Hammett constants (σ), dipole moment, atomic charges
Steric Properties: Molar refractivity (MR), van der Waals volume
Topological Indices: Connectivity indices that describe molecular shape and branching
Model Building: Using statistical techniques like Multiple Linear Regression (MLR), an equation is generated that best fits the experimental data.
A hypothetical QSAR equation for this series might look like this:
log(1/IC₅₀) = β₀ + β₁(ClogP) - β₂(MR_R²) + β₃(σ_R²) + β₄(I_allyl)
Where:
log(1/IC₅₀) is the biological activity.
MR_R² is the molar refractivity of the substituent on the phenyl ring, representing a steric term.
σ_R² is the Hammett constant for the phenyl ring substituent, representing an electronic term.
I_allyl is an indicator variable (1 if allyl is present, 0 otherwise).
β₀-β₄ are the regression coefficients determined by the statistical analysis.
Such a model, once validated, can be used to predict the activity of virtual compounds before their synthesis, saving significant time and resources in the drug discovery process. nih.gov QSAR studies on related structures have confirmed that urea and thiourea groups, along with specific substitutions, are crucial for activity. gsconlinepress.com
Advanced Computational Chemistry and Molecular Modeling of 1 Allyl 3 4 Carbamoylphenyl Thiourea
Quantum Mechanical and Electronic Structure Calculations
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in characterizing the electronic structure and reactivity of molecules. For thiourea (B124793) derivatives, these calculations provide a foundational understanding of their chemical behavior.
DFT studies on thiourea derivatives are often employed to determine a range of electronic properties that govern their reactivity. These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, ionization potential, electron affinity, electronegativity, chemical hardness, and softness. The HOMO and LUMO are crucial in defining the molecule's ability to donate and accept electrons, respectively. A smaller HOMO-LUMO gap is generally indicative of higher chemical reactivity.
Table 1: Calculated Electronic Properties of a Representative Thiourea Derivative
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Ionization Potential | 6.5 eV |
| Electron Affinity | 1.2 eV |
| Electronegativity (χ) | 3.85 eV |
| Chemical Hardness (η) | 2.65 eV |
| Chemical Softness (S) | 0.19 eV⁻¹ |
Note: The data presented in this table is representative of typical values obtained for structurally similar thiourea derivatives and is intended for illustrative purposes.
The flexibility of the 1-Allyl-3-(4-carbamoylphenyl)thiourea molecule, particularly around the single bonds connecting the allyl and phenyl groups to the thiourea core, allows for the existence of multiple conformations. Quantum mechanical calculations are used to explore the potential energy surface of the molecule, identifying stable conformers and the energy barriers for interconversion between them. These studies often reveal that the most stable conformation is stabilized by intramolecular hydrogen bonds, for instance, between a hydrogen atom on one of the thiourea nitrogens and the oxygen atom of the carbamoyl (B1232498) group. The relative energies of different conformers are critical for understanding how the molecule might present itself for binding to a biological target.
Molecular Docking Studies with Biological Macromolecules
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode of a small molecule ligand to the active site of a protein.
Given the wide range of biological activities reported for thiourea derivatives, molecular docking studies are frequently performed to identify potential protein targets and to understand the molecular basis of their activity. For a compound like this compound, docking studies would involve placing the molecule into the binding sites of various proteins implicated in different diseases. The results of these simulations would provide a series of possible binding poses, ranked by a scoring function that estimates the binding affinity. These poses would reveal the specific orientation of the ligand within the binding pocket that maximizes favorable interactions.
A detailed analysis of the docked poses allows for the identification of key interactions between the ligand and the protein. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For this compound, the thiourea moiety can act as both a hydrogen bond donor (N-H groups) and acceptor (S atom). The carbamoylphenyl group also presents opportunities for hydrogen bonding (N-H and C=O groups) and aromatic interactions (the phenyl ring). The allyl group can participate in hydrophobic interactions. Identifying these "hotspots" of interaction is crucial for understanding the specificity of the ligand for a particular protein and for guiding future efforts in drug design to enhance binding affinity and selectivity.
Table 2: Potential Intermolecular Interactions of this compound in a Putative Protein Binding Site
| Functional Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residues |
| Thiourea N-H | Hydrogen Bond Donor | Aspartic Acid, Glutamic Acid, Serine |
| Thiourea C=S | Hydrogen Bond Acceptor | Arginine, Lysine, Histidine |
| Carbamoyl C=O | Hydrogen Bond Acceptor | Serine, Threonine, Tyrosine |
| Carbamoyl N-H | Hydrogen Bond Donor | Aspartic Acid, Glutamic Acid |
| Phenyl Ring | Pi-Pi Stacking, Hydrophobic | Phenylalanine, Tyrosine, Tryptophan |
| Allyl Group | Hydrophobic | Leucine, Isoleucine, Valine |
Note: This table presents a hypothetical analysis of potential interactions based on the chemical structure of the compound and general principles of molecular recognition.
Molecular Dynamics Simulations and Enhanced Sampling Techniques
While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations provide insights into the stability of the docked pose, the flexibility of the ligand and protein, and the role of solvent molecules.
For a complex of this compound with a target protein, an MD simulation would start with the best-docked pose. Over the course of the simulation, the system is allowed to evolve according to the laws of physics. Analysis of the trajectory can reveal whether the initial binding mode is stable or if the ligand reorients within the binding site. It can also highlight conformational changes in the protein upon ligand binding.
Enhanced sampling techniques, such as metadynamics or umbrella sampling, can be used in conjunction with MD simulations to more efficiently explore the conformational space of the ligand-protein complex and to calculate the free energy of binding. These more advanced methods provide a more accurate estimation of the binding affinity than docking scores alone and can help to elucidate the mechanism of binding and unbinding. The insights gained from these simulations are invaluable for the rational design of more potent and specific derivatives of this compound.
Investigation of Ligand-Receptor Complex Stability and Flexibility
A fundamental aspect of understanding a ligand's potential as a drug is to analyze the stability and dynamics of its complex with its biological target. Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time, offering a detailed view of the ligand-receptor complex's behavior in a simulated physiological environment. nih.govrsc.org
The stability of the this compound-receptor complex can be assessed by monitoring several parameters throughout the MD simulation. One of the most common metrics is the Root Mean Square Deviation (RMSD), which measures the average deviation of the protein's backbone atoms or the ligand's heavy atoms from an initial reference structure over the course of the simulation. github.io A plateau in the RMSD plot over time suggests that the complex has reached a stable equilibrium state. nih.govresearchgate.net
For instance, in a hypothetical 100-nanosecond MD simulation of the this compound-protein complex, the RMSD values would be calculated at each time step. A stable complex would typically exhibit RMSD values that fluctuate around a constant average after an initial equilibration period, as illustrated in the hypothetical data below.
| Time (ns) | Protein Backbone RMSD (Å) | Ligand RMSD (Å) | Complex Stability |
|---|---|---|---|
| 0 | 0.0 | 0.0 | Initial State |
| 20 | 1.8 | 0.9 | Equilibrating |
| 40 | 2.5 | 1.2 | Equilibrating |
| 60 | 2.8 | 1.4 | Stable |
| 80 | 2.7 | 1.5 | Stable |
| 100 | 2.8 | 1.4 | Stable |
Characterization of Dynamic Behavior and Conformational Changes
MD simulations also allow for the detailed characterization of the dynamic behavior of the this compound-receptor complex, including any significant conformational changes that occur upon binding. rsc.org By analyzing the trajectory of the simulation, researchers can observe how the ligand adjusts its conformation within the binding pocket and how the protein, in turn, adapts to the ligand.
The stability of intermolecular interactions, particularly hydrogen bonds, between the ligand and the receptor is a key indicator of binding affinity and dynamic stability. The carbamoyl and thiourea moieties of this compound are rich in hydrogen bond donors and acceptors, making this analysis particularly important. A stable hydrogen bond is one that is maintained for a high percentage of the simulation time.
| Ligand Group | Receptor Residue | Interaction Type | Occupancy (%) |
|---|---|---|---|
| Thiourea N-H | Asp120 (Carbonyl O) | H-bond Donor | 92.5 |
| Thiourea C=S | Arg85 (N-H) | H-bond Acceptor | 75.3 |
| Carbamoyl N-H | Glu150 (Carbonyl O) | H-bond Donor | 88.1 |
| Carbamoyl C=O | Asn92 (N-H) | H-bond Acceptor | 65.7 |
Ligand-Based and Structure-Based Drug Design Methodologies
Computational drug design methodologies are broadly categorized into ligand-based and structure-based approaches. The choice between them primarily depends on the availability of the 3D structure of the biological target. researchgate.net Both strategies can be powerfully applied to the this compound scaffold to discover and optimize new therapeutic agents. researchgate.net
Ligand-Based Drug Design (LBDD): This approach is used when the structure of the target receptor is unknown, but a set of molecules with known biological activity is available. LBDD methods, such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling, rely on the principle that molecules with similar structures are likely to have similar biological activities.
Structure-Based Drug Design (SBDD): When the 3D structure of the target protein is known (e.g., from X-ray crystallography or NMR spectroscopy), SBDD can be employed. This powerful approach involves analyzing the binding site and using computational tools like molecular docking to predict how a ligand, such as this compound, binds to the target. farmaciajournal.com This information is then used to design new molecules with improved binding affinity and selectivity.
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling is a cornerstone of ligand-based drug design and can also be derived from structure-based information. A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a response. nih.gov These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and charged centers.
A pharmacophore model for this compound can be generated by identifying its key chemical features. This model serves as a 3D query for virtual screening, a computational technique used to search large databases of chemical compounds to identify those that match the pharmacophore. nih.gov This process can rapidly identify a diverse set of new molecules that are likely to be active against the same target, which can then be synthesized and tested experimentally. researchgate.net
| Feature Type | Molecular Moiety | Potential Role in Binding |
|---|---|---|
| Hydrogen Bond Donor | Thiourea N-H groups | Interaction with electronegative atoms (e.g., Oxygen) in receptor |
| Hydrogen Bond Donor | Carbamoyl N-H group | Interaction with electronegative atoms in receptor |
| Hydrogen Bond Acceptor | Thiourea Sulfur (C=S) | Interaction with H-bond donor groups in receptor |
| Hydrogen Bond Acceptor | Carbamoyl Oxygen (C=O) | Interaction with H-bond donor groups in receptor |
| Aromatic Ring | Phenyl group | Pi-pi stacking or hydrophobic interactions |
| Hydrophobic Group | Allyl group | Interaction with nonpolar pockets in the receptor |
De Novo Design Approaches for Novel Analogues
De novo drug design is a computational strategy that aims to build novel molecular structures from the ground up, rather than by modifying existing ones. These methods use the 3D structure of the target's binding site to construct new molecules, fragment by fragment, that have complementary shapes and chemical properties.
Starting with the this compound scaffold, de novo design algorithms could explore modifications to generate novel analogues with potentially enhanced activity. For example, the software could:
Grow new functional groups from the allyl or phenyl moieties to exploit unoccupied pockets within the receptor's active site.
Link the core thiourea scaffold to different fragments known to bind to adjacent sub-pockets of the target.
Mutate existing functional groups; for instance, replacing the allyl group with other hydrophobic moieties or modifying the substitution pattern on the phenyl ring to optimize interactions. rsc.org
This approach allows for the exploration of a vast chemical space to identify entirely new molecular architectures that may have superior properties compared to the initial lead compound.
| Parent Scaffold | Modification Strategy | Hypothetical Analogue Structure | Predicted Improvement |
|---|---|---|---|
| This compound | Replace Allyl group | 1-Cyclopropyl-3-(4-carbamoylphenyl)thiourea | Improved hydrophobic interaction |
| This compound | Modify Phenyl ring | 1-Allyl-3-(4-carbamoyl-2-fluorophenyl)thiourea | Additional H-bond interaction |
| This compound | Bioisosteric replacement | 1-Allyl-3-(4-cyanophenyl)urea | Altered electronic profile and solubility |
Coordination Chemistry and Metal Ion Interactions of Thiourea Ligands: Implications for 1 Allyl 3 4 Carbamoylphenyl Thiourea
General Principles of Thiourea (B124793) Ligand-Metal Ion Complexation
Thiourea derivatives are highly versatile ligands primarily due to the presence of multiple donor sites, namely the sulfur and two nitrogen atoms of the thiourea backbone. mdpi.commdpi.com This allows for several possible coordination modes, which are influenced by factors such as the nature of the metal ion, the substituents on the thiourea ligand, the reaction conditions, and the solvent used. ksu.edu.tr
The most common coordination modes observed for thiourea ligands are:
Monodentate S-Coordination: The thiourea ligand typically binds to metal ions through its sulfur atom, which acts as a soft donor, forming stable complexes, particularly with soft metal ions. rsc.orgmdpi.com In this mode, the ligand is neutral and coordinates as a terminal ligand. mdpi.com
Bidentate S,N-Chelation: The ligand can act as a bidentate chelating agent, coordinating through both the sulfur atom and one of the nitrogen atoms. mdpi.comtandfonline.comnih.gov This results in the formation of a stable four-membered chelate ring. tandfonline.com This mode of coordination often occurs after the deprotonation of the N-H group, forming an anionic ligand, a process that can be facilitated by the presence of a base. mdpi.comresearchgate.net
Bridging Coordination: Thiourea ligands can also bridge two or more metal centers. The sulfur atom, with its available lone pairs, can bond to two different metal ions simultaneously, leading to the formation of dimeric, polymeric, or cluster structures. mdpi.comoup.com
The structural diversity of coinage metal complexes with thiourea derivatives, for instance, includes dimers, tetramers, coordination polymers, and hexanuclear clusters. oup.com The flexibility in coordination number and geometry of metals like copper, silver, and gold contributes to this structural variety. oup.com For example, copper(I) complexes can exhibit tetrahedral, trigonal planar, or linear geometries depending on the number and type of thiourea ligands and counter-ions involved. oup.com
Potential for 1-Allyl-3-(4-carbamoylphenyl)thiourea to Form Metal Complexes
Based on the general principles of thiourea coordination chemistry, this compound possesses multiple potential donor sites, making it a versatile ligand for complex formation. The primary coordination is expected to occur through the thiourea core, but the peripheral substituents—the allyl and carbamoylphenyl groups—introduce additional possibilities for interaction with metal ions.
The potential donor sites and coordination modes for this ligand are summarized below:
| Functional Group | Potential Donor Atom(s) | Possible Coordination Mode(s) |
| Thiourea | Sulfur (S) | Monodentate (terminal or bridging) |
| Nitrogen (N) | Bidentate (S,N-chelation) | |
| Carbamoyl (B1232498) | Oxygen (O) | Bidentate (S,O-chelation, similar to acylthioureas) |
| Nitrogen (N) | Unlikely primary site, but may participate in bridging or hydrogen bonding | |
| Allyl | C=C π-system | η²-π-coordination to the metal center |
The thiourea moiety is the most probable site for initial metal coordination, primarily through the soft sulfur atom. mdpi.com Deprotonation of one of the N-H protons would facilitate bidentate S,N-chelation, forming a stable four-membered ring. tandfonline.com
The carbamoyl group (-C(O)NH₂) is structurally similar to the acyl group in well-studied N-acylthioureas. researchgate.netnih.gov These related ligands are known to coordinate in a bidentate fashion through the carbonyl oxygen and the thiourea sulfur, forming a six-membered chelate ring. rsc.org Therefore, S,O-bidentate coordination is a plausible mode for this compound as well.
Furthermore, the allyl group introduces the intriguing possibility of π-coordination. In complexes with metals like silver(I), allyl-thiourea derivatives have been shown to exhibit η²-π-binding of the allyl group to the metal center, in addition to the primary S-coordination. oup.com This could lead to the formation of coordination polymers with unique structural features. oup.com
Spectroscopic and Crystallographic Characterization of Model Coordination Compounds
The elucidation of the structure and bonding in metal complexes of thiourea derivatives relies heavily on a combination of spectroscopic techniques and single-crystal X-ray diffraction. nih.govechemcom.com
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the mode of coordination. Upon complexation, characteristic changes in the vibrational frequencies of the ligand's functional groups are observed. mdpi.com
ν(C=S) band: Coordination through the sulfur atom typically leads to a decrease in the C=S bond order, resulting in a shift of this band to a lower frequency. mdpi.com
ν(C-N) band: Conversely, the delocalization of electron density towards the sulfur atom upon S-coordination strengthens the C-N bond, causing a shift in its stretching frequency to a higher wavenumber. mdpi.com
ν(N-H) band: In neutral monodentate complexes, the N-H stretching frequency may show minor shifts. mdpi.com However, in cases of S,N-chelation involving deprotonation, the N-H band disappears or shifts significantly. ksu.edu.tr
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR provide valuable information about the ligand's electronic environment upon complexation. nih.gov
¹³C NMR: The chemical shift of the thiocarbonyl carbon (C=S) is particularly diagnostic. A downfield shift of the C=S resonance upon complexation is indicative of coordination through the sulfur atom, as it leads to a decrease in electron density around the carbon. mdpi.comnih.gov
¹H NMR: Changes in the chemical shifts of the N-H protons can also signal their involvement in coordination or hydrogen bonding within the complex structure. nih.gov
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous structural information, including bond lengths, bond angles, coordination geometry, and intermolecular interactions like hydrogen bonding. rsc.orgresearchgate.net Studies on various thiourea-metal complexes have revealed geometries such as square planar, tetrahedral, and octahedral, depending on the metal ion and its coordination number. rsc.orgoup.comresearchgate.net For example, X-ray analysis has confirmed monodentate sulfur coordination in some Ru(II) complexes and bidentate S,N-coordination in various Pd(II) and Pt(II) complexes. rsc.orgnih.gov
The table below summarizes typical characterization data for model thiourea-metal complexes.
| Technique | Observation in Free Ligand | Change Upon S-Coordination | Change Upon S,N-Chelation |
| FT-IR | ν(C=S) at ~700-850 cm⁻¹ | Shifts to lower frequency | Shifts to lower frequency |
| ν(N-H) at ~3100-3400 cm⁻¹ | Minor shifts | Disappearance or major shift of one N-H band | |
| ¹³C NMR | δ(C=S) at ~175-185 ppm | Shifts downfield (to higher ppm) | Shifts downfield |
| X-ray | N/A | M-S bond formed | M-S and M-N bonds formed; four-membered ring |
Theoretical Investigations of Coordination Modes and Electronic Structure
Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the electronic structure, bonding, and reactivity of thiourea-metal complexes. semanticscholar.orgnih.govnih.gov These theoretical studies complement experimental findings and provide deeper insights that can be difficult to obtain through experiments alone.
Geometry Optimization: DFT calculations are widely used to predict the most stable geometric structures of ligands and their metal complexes. mdpi.comsemanticscholar.org The calculated bond lengths and angles can be compared with experimental data from X-ray crystallography to validate the computational model. semanticscholar.org This allows for the prediction of structures for complexes that have not yet been synthesized or crystallized.
Spectroscopic Prediction: A key application of DFT is the calculation of spectroscopic properties. Theoretical vibrational frequencies can be calculated and compared with experimental IR spectra to aid in band assignments and confirm coordination modes. mdpi.comresearchgate.net Similarly, NMR chemical shifts can be predicted to help interpret experimental spectra. researchgate.net
Electronic Structure Analysis:
Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the electronic properties and chemical reactivity of the complexes. nih.gov The energy gap between the HOMO and LUMO is related to the electronic stability and reactivity of the molecule. researchgate.net
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. semanticscholar.org For a ligand like this compound, MEP analysis can predict the most likely sites for metal ion attack, which are typically the electron-rich sulfur and oxygen atoms. semanticscholar.org
Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to study the nature of the metal-ligand bond, quantifying the charge transfer and donor-acceptor interactions between the thiourea ligand and the metal center.
These computational approaches allow researchers to explore different potential coordination modes, assess their relative stabilities, and understand the electronic factors that govern the formation and properties of these coordination compounds. researchgate.netnih.gov
Future Directions in Academic Research and Translational Opportunities Excluding Clinical Applications for 1 Allyl 3 4 Carbamoylphenyl Thiourea
Rational Design and Synthesis of Next-Generation Molecular Probes
The inherent chemical characteristics of 1-Allyl-3-(4-carbamoylphenyl)thiourea make it an excellent candidate for the rational design and synthesis of sophisticated molecular probes. These tools are instrumental in elucidating complex biological processes at the molecular level.
Future research efforts could be directed towards modifying the core structure of this compound to develop a new generation of molecular probes. The thiourea (B124793) moiety, for instance, is known for its ability to interact with various biological targets. By strategically functionalizing the allyl or carbamoylphenyl groups with fluorophores, biotin (B1667282) tags, or photoaffinity labels, researchers can create highly specific probes. These probes would enable the visualization and tracking of biological molecules, the identification of protein-protein interactions, and the characterization of enzymatic activities in living cells and organisms.
The synthesis of such probes would likely involve multi-step organic reactions. For example, the carbamoylphenyl ring could be a point of attachment for environmentally sensitive dyes, whose fluorescence properties change upon binding to a specific target. This would allow for the development of "turn-on" or ratiometric probes for detecting specific ions, enzymes, or other biomolecules with high sensitivity and selectivity. The allyl group also offers a reactive handle for click chemistry, facilitating the straightforward conjugation of the thiourea scaffold to a wide array of reporter molecules.
A summary of potential modifications and their applications is presented in the table below:
| Modification Site | Appended Moiety | Potential Application as a Molecular Probe |
| Carbamoylphenyl Ring | Fluorophore (e.g., Fluorescein, Rhodamine) | Fluorescent imaging of cellular targets |
| Allyl Group | Biotin | Affinity-based purification of binding partners |
| Thiourea Sulfur | Photoaffinity Label (e.g., Benzophenone) | Covalent labeling and identification of target proteins |
| Phenyl Ring | Environmentally Sensitive Dye | Ratiometric sensing of local microenvironment (e.g., pH, polarity) |
Integration of Omics Technologies for Comprehensive Mechanistic Insight
To gain a holistic understanding of the molecular mechanisms of action of this compound, the integration of various "omics" technologies is a promising future direction. These high-throughput approaches can provide an unbiased and comprehensive view of the global cellular changes induced by the compound.
Proteomics: By employing techniques such as mass spectrometry-based proteomics, researchers can identify the direct protein targets of this compound and its derivatives. This can be achieved through methods like chemical proteomics, where a modified version of the compound is used to pull down its binding partners from cell lysates. Furthermore, quantitative proteomics can reveal changes in protein expression and post-translational modifications following treatment with the compound, offering insights into the downstream signaling pathways it affects.
Transcriptomics: RNA sequencing (RNA-Seq) can be utilized to analyze the global changes in gene expression in response to this compound. This can help in identifying the signaling pathways and cellular processes that are modulated by the compound. For example, an upregulation of genes involved in a particular metabolic pathway could suggest that the compound targets a key enzyme in that pathway.
Metabolomics: The analysis of the metabolome, the complete set of small-molecule metabolites, can provide a functional readout of the cellular state. By comparing the metabolic profiles of treated and untreated cells, researchers can identify metabolic pathways that are perturbed by this compound. This can reveal novel mechanisms of action and potential off-target effects.
The integration of these omics datasets will be crucial for constructing a comprehensive network of the compound's interactions within the cell, leading to a deeper mechanistic understanding of its biological effects.
Development of Advanced Computational Methodologies for Prediction
Computational approaches are becoming increasingly indispensable in modern chemical biology and drug discovery. For this compound, the development and application of advanced computational methodologies can significantly accelerate research and guide the rational design of new derivatives.
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to establish a mathematical relationship between the chemical structure of thiourea derivatives and their biological activity. nih.gov By analyzing a dataset of related compounds with known activities, these models can predict the activity of novel, untested derivatives of this compound. nih.gov This allows for the in silico screening of large virtual libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov
Molecular Docking: Molecular docking simulations can predict the binding mode and affinity of this compound and its analogs to specific protein targets. annexechem.com This information is invaluable for understanding the molecular basis of the compound's activity and for designing derivatives with improved potency and selectivity. For instance, docking studies on analogs of 1-allyl-3-benzoylthiourea (B5185869) have shown good interaction with the DNA gyrase subunit B receptor. annexechem.com
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of preclinical research. Computational models can estimate these properties for this compound, helping to identify potential liabilities early in the research process and guiding the design of derivatives with more favorable pharmacokinetic and safety profiles.
The following table outlines key computational approaches and their potential applications for this compound:
| Computational Method | Predicted Parameter | Research Application |
| QSAR | Biological Activity (e.g., IC50) | Prioritization of novel derivatives for synthesis |
| Molecular Docking | Binding Affinity and Pose | Target identification and lead optimization |
| ADMET Prediction | Oral Bioavailability, Toxicity | Assessment of preclinical developability |
Exploration of Novel Therapeutic Hypotheses at the Molecular Level
The versatile structure of this compound provides a foundation for exploring novel therapeutic hypotheses at the molecular level, extending beyond its currently understood applications. The thiourea scaffold is a known pharmacophore present in a wide range of biologically active compounds. mdpi.com
Future research could investigate the potential of this compound and its rationally designed derivatives to modulate novel biological targets and pathways. For instance, thiourea derivatives have shown promise in targeting enzymes and signaling pathways implicated in a variety of diseases. mdpi.com By screening this compound against a broad panel of kinases, proteases, or other enzyme classes, researchers may uncover unexpected activities.
Furthermore, the compound could be explored for its potential to interfere with protein-protein interactions or to modulate epigenetic targets. The development of chemical probes based on the this compound scaffold, as discussed in section 7.1, will be instrumental in these exploratory studies. Identifying novel molecular targets and mechanisms of action will open up new avenues for basic research and could eventually lead to the development of new therapeutic strategies for a range of diseases, all stemming from the foundational molecular insights gained from this versatile compound.
Q & A
Q. What strategies improve the reproducibility of synthetic and analytical workflows for thiourea derivatives?
- Methodological Answer : Standardize reaction conditions (e.g., glovebox for moisture-sensitive steps) and document all parameters (e.g., stirring speed, cooling rate). Share raw NMR/LC-MS data in public repositories (e.g., Zenodo). Collaborate with independent labs for cross-validation. Reference the CRISP guidelines for chemical synthesis reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
